molecular formula C18H23F2N5S B12237350 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12237350
M. Wt: 379.5 g/mol
InChI Key: AHRYDXZDIDXQKC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group, a difluoromethyl group, and a piperazine ring linked to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific molecular pathways is desired.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(trifluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine
  • 2-Cyclopropyl-4-(methyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Uniqueness

2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for medicinal chemistry applications, as the difluoromethyl group can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C18H23F2N5S

Molecular Weight

379.5 g/mol

IUPAC Name

5-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C18H23F2N5S/c1-11-15(26-12(2)21-11)10-24-5-7-25(8-6-24)16-9-14(17(19)20)22-18(23-16)13-3-4-13/h9,13,17H,3-8,10H2,1-2H3

InChI Key

AHRYDXZDIDXQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Origin of Product

United States

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